6-(Dimethylamino)hexanoic acid
Description
Significance of Amino Acid Derivatives in Organic and Medicinal Chemistry
Amino acid derivatives are fundamental building blocks in the realms of organic and medicinal chemistry. amerigoscientific.comunacademy.com These compounds, derived from the 22 standard amino acids, offer a vast chemical space for the development of novel molecules with diverse functionalities. unacademy.comacs.org Their importance stems from their inherent chirality and the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications. acs.org
In medicinal chemistry, amino acid derivatives are crucial in the design and synthesis of peptide-based drugs and peptidomimetics. acs.org By modifying the side chains or the backbone of natural amino acids, researchers can create compounds with enhanced stability, bioavailability, and therapeutic efficacy. acs.orgresearchgate.net A notable example is L-DOPA, a derivative of tyrosine, used in the treatment of Parkinson's disease. amerigoscientific.com Furthermore, amino acid derivatives serve as enzyme inhibitors, with examples like ACE inhibitors, which are used to treat hypertension. amerigoscientific.com
Overview of Aliphatic Aminocarboxylic Acids in Scientific Inquiry
Aliphatic aminocarboxylic acids, characterized by a straight or branched carbon chain containing both an amino and a carboxyl group, are a significant class of molecules in scientific research. researchgate.netresearchgate.net Their structural simplicity and bifunctionality make them versatile starting materials and intermediates in organic synthesis. researchgate.net Research in this area has explored their use in the synthesis of complex heterocyclic compounds and as ligands in coordination chemistry. researchgate.netresearchgate.net
In materials science, aliphatic aminocarboxylic acids and their derivatives are investigated for their potential to form self-assembling monolayers and to modify the properties of surfaces. nih.gov The interplay between the hydrophobic aliphatic chain and the hydrophilic amino and carboxyl groups can lead to the formation of organized molecular structures with applications in areas such as drug delivery and nanotechnology. nih.gov
Research Context of 6-(Dimethylamino)hexanoic Acid
Within the broader context of amino acid and aliphatic aminocarboxylic acid research, this compound has emerged as a compound of specific interest. Its synthesis is often achieved through the reductive amination of 6-oxohexanoic acid with dimethylamine (B145610) or via the Eschweiler-Clarke reaction on 6-aminohexanoic acid.
Research has demonstrated its utility as a building block in the synthesis of more complex molecules. researchgate.net For instance, it has been conjugated with terpenes to create novel skin penetration enhancers. researchgate.net The dimethylamino group can influence the physicochemical properties of the resulting molecules, such as their solubility and their interactions with biological membranes. Furthermore, the carboxylic acid moiety provides a convenient handle for covalent attachment to other molecules, making it a useful linker in bioconjugation chemistry.
Studies have also explored the role of this compound and related compounds in modulating the fragmentation patterns of peptides in mass spectrometry, which has implications for quantitative proteomics. The distance between the dimethylamino group and the peptide backbone has been shown to be a critical factor in these fragmentation processes. While research into its direct biological activities is ongoing, its primary role in academic research to date has been as a versatile synthetic intermediate and a tool for studying chemical and biological phenomena.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H17NO2 | nih.gov |
| Molecular Weight | 159.23 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1072-09-9 | nih.gov |
| SMILES | CN(C)CCCCCC(=O)O | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-(dimethylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9(2)7-5-3-4-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSXNZBAVHUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-09-9 | |
| Record name | 6-(dimethylamino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Dimethylamino Hexanoic Acid and Its Derivatives
Synthesis of the Core 6-(Dimethylamino)hexanoic Acid Structure
The creation of the fundamental this compound molecule relies on the sequential formation of precursor compounds, which are then converted to the final product through key chemical transformations.
The final step in synthesizing the core structure is typically the oxidation of the aldehyde group in the precursor, 6-(dimethylamino)hexanal (B12826955), to a carboxylic acid. This is a standard transformation in organic chemistry. The aldehyde is readily oxidized to the corresponding carboxylic acid, this compound, using a variety of oxidizing agents. The choice of reagent depends on the scale of the reaction and the presence of other functional groups that might be sensitive to oxidation.
Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent/System | Description |
|---|---|
| Potassium Permanganate (KMnO₄) | A strong oxidizing agent, typically used in basic or acidic conditions. |
| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent prepared from chromium trioxide in sulfuric acid. |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | A mild oxidizing agent used historically for qualitative analysis of aldehydes. |
The oxidation reaction involves the conversion of the formyl group (-CHO) of 6-(dimethylamino)hexanal into a carboxyl group (-COOH), yielding the target molecule.
The precursor, 6-(dimethylamino)hexanal, is itself synthesized from a halogenated aldehyde, such as 6-chlorohexanal (B1582999). This process involves a nucleophilic substitution reaction where the chlorine atom is displaced by a dimethylamino group.
The synthesis of the 6-chlorohexanal precursor can be achieved by the oxidation of 6-chlorohexanol. For example, a solution of 6-chlorohexanol in a solvent like methylene (B1212753) chloride can be treated with an oxidizing agent such as oxalyl chloride and dimethyl sulfoxide (B87167) (a Swern oxidation) at low temperatures (e.g., -78°C) chemicalbook.com. This reaction selectively oxidizes the primary alcohol to an aldehyde, yielding 6-chlorohexanal with high efficiency chemicalbook.com.
Once 6-chlorohexanal is obtained, the key nucleophilic substitution step is performed. The lone pair of electrons on the nitrogen atom of dimethylamine (B145610) acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This results in the displacement of the chloride ion and the formation of a carbon-nitrogen bond, producing 6-(dimethylamino)hexanal.
Derivatization Strategies for this compound
The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide range of derivatives, most notably esters.
Ester derivatives of this compound, such as dodecyl 6-(dimethylamino)hexanoate (DDAK), are synthesized for various research applications researchgate.net. The formation of these esters involves the reaction of the carboxylic acid with an alcohol. Two primary methods for this transformation are carbodiimide (B86325) coupling and a two-step process involving a bromo ester intermediate researchgate.net.
Carbodiimides are widely used reagents in organic synthesis that facilitate the formation of amide and ester bonds by acting as dehydrating agents wikipedia.orginterchim.fr. Common carbodiimides include N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistrysteps.compeptide.com.
The reaction mechanism involves the activation of the carboxylic acid (this compound) by the carbodiimide taylorandfrancis.com. The carboxylic acid adds across the N=C=N bond of the carbodiimide to form a highly reactive O-acylisourea intermediate peptide.com. This intermediate is then susceptible to nucleophilic attack by an alcohol (e.g., dodecanol) researchgate.net. The alcohol attacks the carbonyl carbon of the activated acid, forming the desired ester and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used) chemistrysteps.com. To increase reaction rates and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, a catalyst like 4-(Dimethylamino)pyridine (DMAP) is often added researchgate.netorgsyn.org.
Table 2: Reagents in a Typical Carbodiimide Esterification Reaction
| Reagent | Role |
|---|---|
| This compound | The carboxylic acid substrate. |
| Alcohol (e.g., Dodecanol) | The nucleophile that forms the ester. |
| Carbodiimide (e.g., DCC, EDC) | Coupling agent that activates the carboxylic acid. chemistrysteps.compeptide.com |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalyst to accelerate the reaction. researchgate.net |
An alternative and often more convenient pathway for synthesizing N,N-dimethylamino acid esters involves a two-step process starting from a bromo-functionalized acid researchgate.net. This method can provide better yields and allows for easier product purification compared to direct carbodiimide coupling researchgate.net.
The first step is the esterification of a bromo acid, for instance, 6-bromohexanoic acid, with the desired alcohol (e.g., dodecanol). This initial esterification can be carried out using standard methods, such as carbodiimide coupling. The result is a bromo ester, for example, dodecyl 6-bromohexanoate (B1238239) researchgate.net.
In the second step, the bromo ester undergoes a nucleophilic substitution reaction with dimethylamine. The dimethylamine displaces the bromide ion, forming the final N,N-dimethylamino acid ester product researchgate.net. Using a solution of dimethylamine in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be effective and easier to handle than using liquid dimethylamine researchgate.net.
Amidation and Conjugation Reactions
Amidation and conjugation reactions represent key synthetic pathways for modifying this compound and its parent compounds, such as 6-aminohexanoic acid, to create derivatives with specialized functions. These reactions involve the formation of amide, imine (Schiff base), or ester linkages to attach the hexanoic acid backbone to other molecules, including aromatic aldehydes, fluorescent labels, and biologically active compounds like terpenes. Such modifications are instrumental in developing novel chemical entities for applications in coordination chemistry and bio-labeling.
The formation of Schiff bases is a prominent reaction involving amino derivatives of hexanoic acid. A notable example is the synthesis of 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid. This compound is synthesized through a condensation reaction between an amino acid, L-Lysine, and an aromatic aldehyde, N,N-dimethylaminobenzaldehyde. nih.govresearchgate.netnih.gov The reaction is typically carried out in an ethanol (B145695) solvent, yielding the desired Schiff base. nih.govresearchgate.net This synthetic protocol provides an accessible route to produce complex Schiff base ligands. researchgate.net The structure and purity of the resulting compound are confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), and UV-Visible spectroscopy. nih.govresearchgate.net
Table 1: Synthesis of 6-Amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic Acid
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|
Derivatives of this compound are utilized in the fluorescent labeling of biomolecules. Specifically, the compound 6-(6-dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid has been synthesized for this purpose. scite.ai This fluorescent molecule is attached to the 5'-end of 12-mer oligodeoxyribonucleotides using a suitable linker molecule. scite.ai The resulting labeled oligonucleotides exhibit significant fluorescence, which allows for their easy detection. scite.ai The purification of these labeled biomolecules is performed using reverse-phase high-performance liquid chromatography (RP-HPLC) and polyacrylamide gel electrophoresis. scite.ai Furthermore, thermal denaturation studies have indicated that the attachment of this label can increase the thermal stability (Tm values) of the oligodeoxyribonucleotides. scite.ai
Table 2: Fluorescent Labeling of Oligodeoxyribonucleotides
| Fluorescent Compound | Biomolecule | Attachment Site | Analytical Methods | Key Finding |
|---|
This compound can be conjugated to terpenes through the formation of an ester linkage. An example of such a conjugate is citronellyl 6-(dimethylamino)hexanoate. consensus.app This molecule is an ester formed between the terpene alcohol citronellol (B86348) and this compound. This type of conjugation is explored for various applications, including the development of skin penetration enhancers for improved drug delivery. consensus.app The synthesis involves a standard esterification reaction between the carboxylic acid group of the hexanoic acid derivative and the hydroxyl group of the terpene alcohol.
Table 3: Example of Terpene Conjugation
| Hexanoic Acid Derivative | Terpene Alcohol | Linkage Type | Resulting Conjugate |
|---|
Complexation with Metal Ions: Lanthanide (III) Complex Formation of Schiff Base Derivatives
Table 4: Lanthanide (III) Complex Formation
| Schiff Base Ligand | Lanthanide (III) Salt | Resulting Complex | Characterization Methods |
|---|---|---|---|
| 6-Amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid | La(NO₃)₃·6H₂O | Lanthanum(III) complex | FTIR, ¹H NMR, UV-Vis, ICP nih.govresearchgate.net |
Chemical Transformations and Reactivity in Research Contexts
Reactions at the Carboxyl Functionality
The carboxylic acid group is a primary site for transformations, most notably through esterification, amidation, and reduction. These reactions leverage the electrophilic nature of the carboxyl carbon.
Esterification: The reaction of 6-(dimethylamino)hexanoic acid with various alcohols to form esters is a well-documented transformation. This process is often employed to modify the lipophilicity of a molecule. For instance, research into skin penetration enhancers has involved the esterification of natural terpene alcohols with this compound. nih.gov This conjugation has been shown to have a generally positive effect on the efficacy of the enhancers, which is attributed to the increased lipophilicity of the resulting esters compared to the parent alcohols. nih.gov The synthesis can be achieved by reacting the corresponding terpene alcohol with 6-bromohexanoyl chloride, followed by substitution of the bromine with a dimethylamino group. nih.gov In one study, this method yielded final ester products with calculated logP values ranging from 3.3 to 5.5. nih.gov
Kinetic studies on the esterification of hexanoic acid with different N,N-dialkylamino alcohols have shown that the reaction rate is influenced by the structure of the amino alcohol. researchgate.net The presence of the dimethylamino group can activate the carboxylic acid through hydrogen bonding, facilitating the reaction. researchgate.net
| Reactant Alcohol | Resulting Ester | Yield | Research Application |
| Citronellol (B86348) | Citronellyl 6-(dimethylamino)hexanoate | - | Skin penetration enhancer nih.gov |
| Borneol | Bornyl 6-(dimethylamino)hexanoate | 50% | Skin penetration enhancer nih.gov |
| Cinnamyl alcohol | Cinnamyl 6-(dimethylamino)hexanoate | - | Skin penetration enhancer nih.gov |
| Linalool | Linalyl 6-(dimethylamino)hexanoate | 21% | Skin penetration enhancer nih.gov |
| Ethanol (B145695) | Ethyl 6-(dimethylamino)hexanoate | - | Pharmaceutical intermediate cymitquimica.com |
Table 1: Examples of Esterification Reactions Involving this compound and its Precursors.
Amidation: The carboxyl group can react with primary or secondary amines to form amides. This reaction is fundamental in peptide synthesis and the creation of various conjugates. For example, 6-(Dimethylamino)-N-dodecylhexanamide has been synthesized, highlighting its use as a transdermal enhancer. This type of reaction typically involves activating the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with the amine.
Reduction: The carboxylic acid functionality can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively convert this compound into 6-(dimethylamino)hexanol. This resulting amino alcohol serves as a precursor for other molecules, such as surfactants.
Reactions at the Dimethylamino Functionality
The tertiary amine group offers a site for nucleophilic reactions, quaternization, and oxidation, expanding the synthetic utility of the parent molecule.
Nucleophilic Substitution: The dimethylamino group can act as a nucleophile. Under specific conditions, such as in the presence of a copper(I) oxide catalyst, it can participate in C–N bond-forming reactions.
Quaternization: As a tertiary amine, the dimethylamino group can be alkylated to form a quaternary ammonium (B1175870) salt. This reaction is typically carried out using an alkylating agent like dimethyl sulfate (B86663) or methyl iodide. google.com The process converts the neutral amine into a permanently charged cationic center, which can significantly alter the molecule's physical properties and biological interactions.
N-Oxide Formation: The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of derivatives like 6-(dimethylamino)hexanoate N-oxide has been noted in the literature. google.com This reaction is significant as N-oxides of drug molecules can sometimes be designed as prodrugs.
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Substitution | Copper(I) oxide (catalyst) | C-N coupled product |
| Quaternization | Alkylating agents (e.g., Dimethyl sulfate) | Quaternary ammonium salt google.com |
| N-Oxide Formation | Oxidizing agents (e.g., H₂O₂) | N-oxide derivative google.com |
| Catalytic Dehydrogenation | Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) | α,β-unsaturated acid |
Table 2: Summary of Reactions at the Dimethylamino Functionality.
Formation of Coordination Complexes and Conjugates
The dual functionality of this compound makes it an effective linker molecule for creating more complex structures, including coordination complexes with metal ions and conjugates with biomolecules or other chemical entities.
Coordination Complexes: While direct complexation with this compound is plausible, research has often focused on its derivatives. For example, a Schiff base, 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid, was synthesized from lysine (B10760008) and N,N-dimethyl aminobenzaldehyde and subsequently used to form complexes with lanthanide (III) ions. researcherslinks.comresearchgate.netiaea.org In this research, the Schiff base ligand was reacted with cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O) and lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) to yield the respective metal complexes. researcherslinks.comresearchgate.net Spectroscopic and analytical techniques confirmed the formation of these complexes. researcherslinks.com
Conjugates: The ability to react at both the carboxyl and amino ends makes the hexanoic acid scaffold a valuable tool in bioconjugation chemistry. It can act as a spacer to link different molecular moieties.
Terpene Conjugates: As mentioned previously, this compound has been conjugated with terpene alcohols like citronellol and borneol to create potent skin penetration enhancers. nih.gov
Oligonucleotide Conjugates: The hexanoic acid derivative is also used as a linker in the synthesis of therapeutically valuable conjugates, such as GalNAc-oligonucleotide conjugates. google.com
Pyrimidine Conjugates: A 6-aminohexanoyl fragment, structurally similar to this compound, has been used as a linker to synthesize conjugates of pyrimidines with other heterocyclic systems for antiviral research. nih.gov
Fluorescent Labeling: The related 6-(fluorescein-5-carboxamido)hexanoic acid has been used to fluorescently label polymers for tracking and analysis. usm.edu
| Conjugated/Complexed Species | Linker/Compound | Type of Linkage/Complex | Research Context |
| Terpene Alcohols (e.g., Citronellol) | This compound | Ester | Skin penetration enhancement nih.gov |
| Lanthanum (III), Cerium (III) | 6-Amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid (Schiff base derivative) | Coordination Complex | Synthesis of new metal complexes researcherslinks.comresearchgate.net |
| Oligonucleotides | GalNAc acid derivatives with a hexanoic acid linker | Amide | Preparation of therapeutic conjugates google.com |
| Pyrimidines | 6-Aminohexanoyl fragment | Amine | Synthesis of potential antiviral agents nih.gov |
Table 3: Examples of Coordination Complexes and Conjugates Derived from or Related to this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Intermediate and Building Block
6-(Dimethylamino)hexanoic acid is a multifaceted compound valued in organic chemistry for its dual functionality. The structure features a terminal carboxylic acid and a dimethylamino group, making it an excellent building block for more complex molecules. The carboxylic acid allows for coupling reactions, such as with amine groups via standard peptide coupling methods, while the dimethylamino group offers a site for further chemical modifications.
This versatility makes the compound a crucial intermediate in various synthetic pathways. lookchem.com It is particularly useful in the synthesis of complex molecules that require a moiety similar to an amino acid. lookchem.com In materials science, it serves as a cationic building block, for instance, in the creation of peptide dendrimers, where its dimethylamino groups can engage in electrostatic interactions. Its utility extends to bioconjugation chemistry, where it is employed in the design of molecular probes and linker molecules for biological research. The compound's structure is also foundational in producing analogues and compound libraries for further research. enaminestore.com
Development of Novel Chemical Entities
The unique structure of this compound and its derivatives facilitates the development of novel chemical entities with specialized functions. A significant area of research involves modifying its esterified form, dodecyl 6-(dimethylamino)hexanoate (DDAK), to create new transdermal permeation enhancers. mdpi.com
In one innovative approach, researchers designed hybrid enhancers by substituting the dodecyl chain of DDAK with various terpene alcohols. mdpi.com This led to the creation of compounds like citronellyl 6-(dimethylamino)hexanoate (C-DAK), which demonstrated exceptional efficacy in increasing the skin permeation of model drugs. mdpi.comresearchgate.net
The following table showcases some of the hybrid terpene-amino acid enhancers developed from this compound.
| Terpene Conjugate | Resulting Enhancer |
| Citronellol (B86348) | Citronellyl 6-(dimethylamino)hexanoate |
| Geraniol | Geranyl 6-(dimethylamino)hexanoate |
| Nerol | Neryl 6-(dimethylamino)hexanoate |
| Farnesol | Farnesyl 6-(dimethylamino)hexanoate |
| Linalool | Linalyl 6-(dimethylamino)hexanoate |
| Perillyl alcohol | Perillyl 6-(dimethylamino)hexanoate |
| Menthol | Menthyl 6-(dimethylamino)hexanoate |
| Borneol | Bornyl 6-(dimethylamino)hexanoate |
| Cinnamyl alcohol | Cinnamyl 6-(dimethylamino)hexanoate |
| Data sourced from research on hybrid terpene-amino acid enhancers. researchgate.net |
Furthermore, linear ω-dimethylamino acids, including this compound, have been used to derivatize peptides, creating novel mass tags for use in quantitative mass spectrometry-based proteomics. researchgate.net This derivatization allows for the development of new tools for uMRM (ultra-high resolution multiple reaction monitoring) experiments. researchgate.net
Engineering of Permeation Enhancers for Biological Barriers
Amino acid derivatives have emerged as a promising class of transdermal permeation enhancers, designed to reversibly increase the delivery of drugs through the skin. researchgate.netcuni.cz These amphiphilic molecules can be incorporated into the stratum corneum, disrupting the lipid barrier and facilitating drug transport. researchgate.net
A key strategy in developing effective permeation enhancers has been the synthesis of a series of N,N-dimethylamino acid esters. nih.gov One convenient and high-yield synthetic pathway involves the carbodiimide (B86325) coupling of a bromo acid with an alcohol (like dodecanol), followed by a nucleophilic substitution of the bromine with dimethylamine (B145610). researchgate.net
Research has systematically investigated how structural modifications affect enhancer potency. Studies on analogues of dodecyl 2-(dimethylamino)propanoate (DDAIP) explored the effects of chirality, the length of the chain between the amino and ester groups, and polyfluorination. mdpi.com It was found that chirality did not influence activity, but replacing the hydrocarbon tail with a fluorocarbon one led to a loss of enhancing properties. mdpi.comnih.gov
Crucially, replacing the branched linking chain of DDAIP with a linear one markedly improved penetration-enhancing activity, with an optimal length of four to six carbon atoms. nih.gov This research identified dodecyl 6-(dimethylamino)hexanoate (DDAK) as a highly potent, broad-spectrum, and biodegradable enhancer. cuni.cznih.gov
The following table compares the enhancement ratios of DDAK and the clinically used enhancer DDAIP for several model drugs, demonstrating DDAK's superior potency for most drugs tested.
| Drug | DDAK Enhancement Ratio | DDAIP Enhancement Ratio |
| Theophylline (B1681296) | 17.3 | 5.9 |
| Hydrocortisone (B1673445) | 43.2 | 11.5 |
| Adefovir | 13.6 | 2.8 |
| Indomethacin | 8.7 | 22.8 |
| Data from a comparative study on permeation enhancers using porcine skin. nih.gov |
The mechanism by which these enhancers function involves a complex interaction with the components of the stratum corneum. nih.gov The primary theory, known as the lipid-protein-partitioning theory, suggests that accelerants act by altering the lipid domain, interacting with protein components like keratin (B1170402), or increasing the partitioning of the drug into the skin. permegear.com
N,N-dimethylamino acid esters, being lipophilic, are believed to insert themselves between the hydrophobic chains of the stratum corneum lipids. nih.gov This insertion disrupts the tight packing of the lipid bilayers, leading to a more fluid and permeable lipid domain. researchgate.netnih.gov Infrared spectroscopy studies have confirmed that enhancers like citronellyl 6-(dimethylamino)hexanoate fluidize the stratum corneum lipids. researchgate.netresearchgate.net
In addition to lipid fluidization, these enhancers are thought to interact with the keratin-rich proteins within the corneocytes. cuni.czresearchgate.net This dual interaction with both the lipid-rich bilayers and keratin-rich layers appears to open new penetration routes for drugs to traverse the skin barrier. cuni.czwikipedia.org The action of these enhancers is designed to be reversible; studies have shown that the skin barrier, as measured by electrical resistance, recovers after the enhancer is metabolized by skin esterases. cuni.cznih.gov
Design of Fluorescent Probes and Labels in Biochemical Systems
The hexanoic acid scaffold is a valuable component in the design of fluorescent probes and labels for biochemical research. mdpi.comeurogentec.com Its chain serves as a flexible linker, connecting a fluorescent dye to a molecule of interest without interfering with biological interactions. researchgate.net
For example, 6-(fluorescein-5 or 6-carboxamido)hexanoic acid succinimidyl esters are used to fluorescently label peptides and other biomolecules. mdpi.com The hexanoic acid chain acts as a spacer between the fluorescein (B123965) fluorophore and the target molecule. Similarly, derivatives like 6-((7-Amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid are used as labeling reagents. eurogentec.com
In the development of probes for specific enzymes, such as histone deacetylases (HDAC), a hexanoic acid moiety is used as a mimic of the enzyme's natural substrate. acs.org In one design, a 6-acetamidohexanoic acid group was conjugated to a fluorophore. acs.org Upon enzymatic deacetylation, a reaction is triggered that liberates the highly fluorescent part of the molecule, allowing for the sensitive detection of enzyme activity. acs.org The 6-dimethylamino-2-acyl-naphthalene (DAN) group is another environmentally sensitive fluorescent probe that has been incorporated into amino acids to study peptide interactions. researchgate.net These examples highlight the utility of the hexanoic acid structure, including derivatives like this compound, as a fundamental building block in the creation of sophisticated tools for biochemical analysis.
Investigation of Biological Interactions and Biochemical Mechanisms Non Clinical
Studies on Antioxidant Properties of Derivatives
Research into the antioxidant properties of amino acids and their derivatives has explored how specific functional groups influence their activity. While direct studies on 6-(Dimethylamino)hexanoic acid are limited, research on analogous compounds provides insight. For example, studies on β-alanine and its derivatives have shown that modifications to the amino and carboxylic acid groups can alter antioxidant strength. cabidigitallibrary.org
A key finding is that increasing lipophilicity can enhance antioxidant activity. cabidigitallibrary.org The substitution of the primary amino group (-NH2) with a dimethylamino group (-N(CH3)2) has been observed to slightly increase antioxidant activity in certain contexts. cabidigitallibrary.org This suggests that the dimethylamino moiety present in this compound could potentially contribute to its antioxidant profile. The antioxidant activity of such compounds is often evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, metal chelating assays, and anti-lipid peroxidation assays, which measure the compound's ability to neutralize free radicals or prevent oxidative damage. mdpi.comnih.gov
The table below summarizes findings from a study on β-alanine derivatives, illustrating the effect of functional group modification on antioxidant activity.
| Compound | Modification from β-alanine | Observed Antioxidant Activity Change |
|---|---|---|
| Methyl 3-aminopropanoate | Carboxylic acid group (-COOH) replaced with an ester group (-COOCH3) | Stronger activity (presumed due to increased lipophilicity) cabidigitallibrary.org |
| 3-(Dimethylamino)propionic acid | Amino group (-NH2) replaced with a dimethylamino group (-N(CH3)2) | Slightly increased activity cabidigitallibrary.org |
Research into Antimicrobial Activities of Derivatives
The antimicrobial potential of fatty acids and their derivatives has been a subject of significant research. nih.gov Structural properties such as carbon chain length and the nature of functional groups are crucial in determining their antimicrobial efficacy. nih.gov While specific studies on this compound are not prevalent, research on the related compound, 6-aminohexanoic acid, provides valuable insights.
In one study, 6-aminohexanoic acid was used to replace leucine residues in the antimicrobial peptide melittin to enhance its cell selectivity. mdpi.com Melittin naturally exhibits broad-spectrum antimicrobial properties but also has high cytotoxicity. mdpi.com By creating several analogs, researchers found that one derivative, Mel-LX3 (where leucine at position 13 was replaced by 6-aminohexanoic acid), retained potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA and MDRPA, while showing significantly reduced toxicity to mammalian cells. mdpi.com
This research highlights that incorporating a 6-aminohexanoic acid moiety can be a strategic approach to developing safer and more selective antimicrobial agents. mdpi.com The Mel-LX3 analog was also effective at inhibiting biofilm formation and eradicating existing biofilms of multidrug-resistant Pseudomonas aeruginosa. mdpi.com
The following table displays the Minimum Inhibitory Concentration (MIC) values for melittin and its analogs from the study.
| Peptide | MIC (μM) against Gram-positive bacteria | MIC (μM) against Gram-negative bacteria |
|---|---|---|
| Melittin | 4–8 | 8–16 |
| Mel-LX1 | 32–64 | >64 |
| Mel-LX2 | 32–64 | 64 |
| Mel-LX3 | 4–8 | 8–16 |
| Mel-LX4 | 16–32 | 32–64 |
| Mel-LX5 | >64 | >64 |
Enzyme-Catalyzed Reaction Studies (via related precursor compound)
Enzymatic methods offer precise and efficient pathways for chemical synthesis. A notable example involves the precursor compound 6-aminohexanoic acid, which can be converted into 6-oxohexanoic acid through an enzyme-catalyzed reaction. tandfonline.comnih.gov This bioconversion is achieved using an ω-amino group-oxidizing enzyme (ω-AOX) isolated from Phialemonium sp. AIU 274. tandfonline.com
The ω-AOX enzyme specifically catalyzes the oxidative deamination of ω-amino compounds like 6-aminohexanoic acid. tandfonline.com The reaction involves the oxidation of the terminal amino group to produce 6-oxohexanoic acid. tandfonline.com Research has demonstrated that this enzymatic process can be highly efficient, achieving a 100% yield under optimized conditions. tandfonline.comnih.gov
A critical factor in optimizing this reaction is the management of hydrogen peroxide, a byproduct of the oxidase reaction that can inhibit the enzyme's stability. tandfonline.com The addition of catalase, an enzyme that decomposes hydrogen peroxide, was found to significantly increase the production of 6-oxohexanoic acid. tandfonline.com Under optimal conditions, 200 mM of the 6-aminohexanoic acid substrate was completely converted into the product. tandfonline.com
The optimal conditions for this enzymatic reaction are detailed in the table below.
| Parameter | Optimal Condition |
|---|---|
| Enzyme | ω-AOX from Phialemonium sp. AIU 274 tandfonline.com |
| Co-enzyme | Catalase (20 U) tandfonline.com |
| Substrate | 6-aminohexanoic acid (200 mM) tandfonline.com |
| Temperature | 30 °C tandfonline.com |
| pH | 7.0 (in 0.1 M potassium phosphate buffer) tandfonline.com |
| Incubation Time | 30 hours tandfonline.com |
| Yield | 100% tandfonline.comnih.gov |
Modulation of Biological Pathways by Related Compounds
The related compound, 6-aminohexanoic acid (also known as ε-aminocaproic acid), is well-documented for its ability to modulate the biological pathway of fibrinolysis. mdpi.comresearchgate.net It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, the primary enzyme responsible for degrading fibrin clots. mdpi.comresearchgate.net
The mechanism of action involves the interaction of 6-aminohexanoic acid with specific sites on the plasminogen molecule known as lysine (B10760008) binding sites. researchgate.net By occupying these sites, 6-aminohexanoic acid prevents plasminogen from binding to the fibrin clot surface. researchgate.net This binding is a necessary step for plasminogen activators, such as tissue plasminogen activator (t-PA), to efficiently convert plasminogen into active plasmin. nih.gov
Consequently, the presence of 6-aminohexanoic acid effectively slows down the process of fibrinolysis, leading to the stabilization of fibrin clots. mdpi.com This modulation of the plasminogen-plasmin system is the basis for its clinical use as a synthetic lysine derivative that interferes with a critical enzymatic cascade in hemostasis. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. While specific experimental spectra for 6-(Dimethylamino)hexanoic acid are not widely published, the expected signals can be predicted based on its structure and standard chemical shift values netlify.app. The molecule has distinct proton environments along its aliphatic chain and on the dimethylamino group.
The protons on the methyl groups attached to the nitrogen are expected to be the most upfield (lowest ppm value), appearing as a singlet since they are equivalent and have no adjacent protons to couple with. The methylene (B1212753) (CH₂) groups along the chain will appear as multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carboxylic acid group and the nitrogen atom. The CH₂ group adjacent to the carboxylic acid (alpha-carbon) will be the most downfield of the methylene protons, followed by the CH₂ group adjacent to the dimethylamino group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -N(CH₃)₂ | ~2.2 | Singlet | 6H |
| -CH₂-COOH | ~2.3 | Triplet | 2H |
| -N-CH₂- | ~2.2-2.3 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | ~1.2-1.7 | Multiplet | 6H |
Note: Predicted values are based on standard chemical shift ranges for aliphatic functional groups. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 (¹³C) NMR provides direct information about the molecule's carbon skeleton. Each non-equivalent carbon atom produces a distinct signal, making it a powerful tool for confirming the number and type of carbon environments huji.ac.ilbhu.ac.in. In a standard proton-decoupled ¹³C NMR spectrum, each signal appears as a singlet.
For this compound, eight distinct carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid due to its significant deshielding. The carbons attached to the nitrogen atom also show characteristic shifts. The remaining methylene carbons of the hexanoic acid chain appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C =O | ~175-185 |
| -N(C H₃)₂ | ~45 |
| -N-C H₂- | ~58 |
| -C H₂-COOH | ~34 |
| -CH₂-C H₂-COOH | ~24 |
| -N-CH₂-C H₂- | ~26 |
| -CH₂-C H₂-CH₂-COOH | ~28 |
Note: Predicted values are based on typical chemical shift ranges for different carbon environments wisc.eduoregonstate.edu. Actual experimental values can vary.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending vscht.cz. The FTIR spectrum of this compound is expected to show characteristic peaks for both the carboxylic acid and the tertiary amine functional groups.
The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which often overlaps with the C-H stretching bands orgchemboulder.commasterorganicchemistry.com. This broadness is due to strong hydrogen bonding between molecules orgchemboulder.comspectroscopyonline.com. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is also expected around 1710 cm⁻¹ orgchemboulder.comspectroscopyonline.com. Other key vibrations include the C-O stretch and O-H bend orgchemboulder.com. The aliphatic chain will produce C-H stretching peaks just below 3000 cm⁻¹. The dimethylamino group is expected to show a C-N stretching vibration, although it can sometimes be weak and fall within the complex fingerprint region.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Alkyl Chain | C-H Stretch | 2960 - 2850 | Medium-Strong |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong, Sharp |
| Alkyl Chain | C-H Bend | 1470 - 1370 | Medium |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Tertiary Amine | C-N Stretch | 1250 - 1020 | Weak-Medium |
Note: Predicted values are based on characteristic absorption ranges for known functional groups orgchemboulder.comupi.edu.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for molecules containing chromophores—functional groups with π-electrons or non-bonding electrons that can undergo these transitions.
For this compound, the primary chromophore is the carboxyl group. Aliphatic amino acids typically exhibit absorption in the far-UV region, around 200-210 nm, which is attributed to the n→π* transition of the carbonyl moiety bhu.ac.in. The tertiary aliphatic amine group does not possess π-electrons and does not absorb significantly in the standard UV-Vis range (220-800 nm) lafayette.edu. Therefore, a UV-Vis spectrum of this compound is expected to show significant absorbance only at the lower end of the UV spectrum, with no distinct peaks in the near-UV or visible regions.
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that separates compounds in a mixture via liquid chromatography before they are introduced into the mass spectrometer for detection and identification. The analysis of polar, low-molecular-weight compounds like this compound by reversed-phase LC-MS can be challenging due to poor retention on conventional columns and potential for ion suppression rsc.orgwisc.edu.
To overcome these issues, chemical derivatization is a common strategy. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or Girard's Reagent T can be used to react with the carboxylic acid group wisc.eduwikipedia.orgwiley-vch.de. This process attaches a less polar, more easily ionizable tag to the molecule, which improves its chromatographic behavior and enhances its detection sensitivity in the mass spectrometer rsc.orgwisc.edu. While methods for direct analysis without derivatization exist, they often require specialized columns or mobile phases stanford.edu.
In the mass spectrometer, this compound (Molecular Formula: C₈H₁₇NO₂, Molecular Weight: 159.23 g/mol ) can be ionized in either positive or negative mode. In positive ion mode, it typically forms a protonated molecule [M+H]⁺. In negative ion mode, it forms a deprotonated molecule [M-H]⁻.
Table 4: Calculated Mass-to-Charge (m/z) Ratios for this compound Adducts
| Ion Type | Formula | Calculated m/z |
|---|---|---|
| Protonated Molecule [M+H]⁺ | [C₈H₁₈NO₂]⁺ | 160.13 |
| Deprotonated Molecule [M-H]⁻ | [C₈H₁₆NO₂]⁻ | 158.12 |
Chromatographic Separation Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. nih.gov Unlike GC, HPLC does not typically require derivatization for amino acids, although it can be employed to enhance detection sensitivity. sigmaaldrich.com
In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For a compound like this compound, reversed-phase HPLC is a commonly employed mode. sielc.com In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to control the ionization state of the analyte and improve peak shape. sielc.com
The instrumentation consists of a high-pressure pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample into the mobile phase stream, the analytical column where separation occurs, and a detector to monitor the eluting compounds. Diode-array detectors (DAD) or UV-Vis detectors are commonly used, which measure the absorbance of the analyte at specific wavelengths. herbmedpharmacol.com For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information. rsc.orgresearchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid) | Elutes the compounds from the column. The acid modifier improves peak shape. sielc.com |
| Flow Rate | 0.5 - 2.0 mL/min | Determines the speed of the separation and influences resolution. |
| Detection | DAD or MS | DAD provides UV-Vis absorbance data, while MS provides mass information for identification. herbmedpharmacol.com |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Polyacrylamide Gel Electrophoresis (PAGE) is a widely used technique for the separation of biological macromolecules, primarily proteins and nucleic acids, based on their size, charge, and conformation. wikipedia.orgthermofisher.com When this compound is conjugated to a larger molecule, such as a protein, PAGE can be a valuable tool for characterizing the resulting conjugate.
The most common form of PAGE for protein analysis is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). wikipedia.orgbio-rad.com In this method, the protein conjugate is treated with the anionic detergent SDS, which denatures the protein and imparts a uniform negative charge-to-mass ratio. wikipedia.org A reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, is also typically included to break disulfide bonds. neobiotechnologies.com
The treated sample is then loaded into a well of a polyacrylamide gel, which acts as a molecular sieve. thermofisher.com When an electric field is applied, the negatively charged protein conjugates migrate through the gel towards the positive electrode. wikipedia.org Smaller molecules move more easily through the pores of the gel and thus migrate faster than larger molecules. neobiotechnologies.com The separation is therefore primarily based on molecular weight. bio-rad.com
By running a set of molecular weight standards (a protein ladder) alongside the sample, the molecular weight of the conjugate can be estimated. thermofisher.com An increase in the apparent molecular weight of the protein after conjugation with this compound can confirm the successful formation of the conjugate. The gel is typically stained with a dye, such as Coomassie Brilliant Blue, to visualize the separated protein bands. neobiotechnologies.com
| Component | Function |
|---|---|
| Polyacrylamide Gel | Acts as a molecular sieve to separate molecules by size. thermofisher.com |
| Sodium Dodecyl Sulfate (B86663) (SDS) | Denatures the protein and provides a uniform negative charge. wikipedia.org |
| Reducing Agent (e.g., DTT) | Breaks disulfide bonds within the protein structure. neobiotechnologies.com |
| Electric Field | Drives the migration of the negatively charged protein conjugates through the gel. wikipedia.org |
| Staining Dye (e.g., Coomassie Blue) | Visualizes the separated protein bands. neobiotechnologies.com |
| Molecular Weight Marker | Allows for the estimation of the molecular weight of the separated proteins. thermofisher.com |
Elemental Analysis: Inductively Coupled Plasma (ICP) Techniques for Metal Complexes
Inductively Coupled Plasma (ICP) techniques, such as ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are powerful methods for the determination of the elemental composition of a sample, particularly for the analysis of trace and ultra-trace metals. azom.commagneticbio.com When this compound forms complexes with metal ions, ICP techniques can be employed to identify and quantify the metal component of the complex.
In these techniques, the sample, which is typically in a liquid form, is introduced into a high-temperature argon plasma (around 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and ionizes the atoms of the elements present in the sample.
In ICP-OES, the excited atoms and ions in the plasma emit light at characteristic wavelengths as they relax to their ground state. This emitted light is collected and passed through a spectrometer, which separates the light into its constituent wavelengths. The intensity of the light at each characteristic wavelength is proportional to the concentration of that element in the sample.
In ICP-MS, the ions generated in the plasma are extracted into a mass spectrometer. magneticbio.com The ions are then separated based on their mass-to-charge ratio, and the intensity of the signal for each isotope is measured. ICP-MS is generally more sensitive than ICP-OES and can provide isotopic information. magneticbio.com
For the analysis of metal complexes of this compound, the sample would first be digested, typically using a strong acid, to break down the organic matrix and release the metal ions into solution. azom.com This solution is then introduced into the ICP instrument for analysis. By coupling ICP techniques with a separation method like ion chromatography (IC-ICP-MS), it is possible to determine the stability constants of metal complexes. rsc.org
| Technique | Principle | Advantages | Typical Application |
|---|---|---|---|
| ICP-OES | Measures the light emitted by excited atoms and ions in a plasma. nih.gov | Robust, good for higher concentrations. | Quantification of major and minor elemental components. |
| ICP-MS | Measures the mass-to-charge ratio of ions generated in a plasma. magneticbio.com | Extremely high sensitivity, capable of isotopic analysis. magneticbio.com | Trace and ultra-trace element analysis, isotopic ratio determination. azom.com |
Future Research Directions and Emerging Areas
Exploration of Novel Derivatizations and Conjugates
A primary area of future research involves the synthesis of new derivatives and conjugates of 6-(dimethylamino)hexanoic acid to develop advanced materials and therapeutic agents. The compound's terminal carboxylic acid and dimethylamino group offer two distinct points for chemical modification.
One of the most promising applications is in the development of transdermal permeation enhancers. Researchers have successfully derivatized this compound to create esters, such as dodecyl 6-(dimethylamino)hexanoate (DDAK), which significantly improve the delivery of drugs through the skin. cuni.cz Future work will likely focus on creating new ester conjugates with other biocompatible molecules, like terpenes (e.g., citronellol (B86348), nerol, borneol), to optimize permeation enhancement for a wider range of therapeutic drugs. mdpi.com For instance, the citronellol derivative, citronellyl 6-(dimethylamino)hexanoate (C-DAK), has demonstrated a remarkable 47-fold increase in the flux of theophylline (B1681296) and a 56-fold increase for hydrocortisone (B1673445) through human skin. mdpi.com
In the realm of proteomics, this compound and its shorter-chain analogs are used to derivatize peptides for quantitative mass spectrometry. This "mass tagging" strategy helps in identifying and quantifying proteins in complex biological samples. Future exploration could involve designing novel derivatives that offer even greater sensitivity or allow for multiplexed analysis, enabling the simultaneous study of multiple samples.
Furthermore, the compound serves as a precursor in the synthesis of novel cationic lipids. These lipids are crucial components of delivery systems for nucleic acids, such as siRNA and miRNA, in gene therapy applications. Research in this area will aim to synthesize a new generation of lipids with improved efficiency and lower toxicity for clinical use.
Table 1: Novel Derivatizations of this compound and Their Applications
| Derivative/Conjugate Class | Moiety Added | Application Area | Research Objective |
|---|---|---|---|
| Terpene Ester Conjugates | Terpenes (e.g., citronellol) | Transdermal Drug Delivery | To create highly effective and safe permeation enhancers for various drugs. mdpi.com |
| Peptide Mass Tags | Peptides | Quantitative Proteomics | To improve the sensitivity and throughput of mass spectrometry-based protein analysis. |
| Cationic Lipids | Diphytanyl methanol | Gene Therapy | To develop efficient and non-toxic carriers for nucleic acid delivery. |
| Fluorescent Probes | Fluorophores | Chemical Biology | To synthesize molecular probes for imaging and tracking biological processes. |
| Bioconjugate Linkers | Various biomolecules | Targeted Therapeutics | To act as a stable linker for attaching drugs to targeting agents like antibodies. |
Advanced Mechanistic Studies of Biological Interactions
While derivatives of this compound have shown significant promise, a deeper understanding of their mechanisms of action at the molecular level is required. Future research will employ advanced analytical and biophysical techniques to elucidate these interactions.
The dimethylamino group is known to participate in electrostatic interactions and hydrogen bonding, which can modulate the activity of enzymes and receptors. In the context of transdermal permeation, derivatives like DDAK are thought to interact with both the lipid bilayers and keratin (B1170402) proteins of the stratum corneum, temporarily disrupting this barrier to allow drug passage. cuni.cz Advanced mechanistic studies could use techniques like solid-state NMR and neutron scattering to precisely map these interactions within model skin membranes.
In proteomics, the length of the alkyl chain between the dimethylamino group and the peptide backbone is critical for controlling fragmentation patterns in tandem mass spectrometry. It has been observed that a spacer of at least five methylene (B1212753) groups—as found in this compound—is needed to prevent the dimethylamino group from actively participating in the fragmentation of the derivatized peptide. Future studies will likely focus on the underlying principles of this gas-phase chemistry to refine and better predict peptide fragmentation, which is crucial for accurate protein identification.
Computational Chemistry and Modeling of this compound Systems
Computational chemistry and molecular modeling are set to become indispensable tools for accelerating research into this compound systems. These in-silico approaches can provide insights that are difficult to obtain through experiments alone and can guide the rational design of new derivatives. nih.govresearchgate.net
Molecular dynamics (MD) simulations are particularly well-suited for studying the interactions of permeation enhancers with skin lipids. nih.govbohrium.comnih.gov Future computational studies will likely involve creating detailed atomistic models of the stratum corneum to simulate how derivatives like DDAK insert into and alter the lipid matrix, thereby increasing its permeability. researchgate.netacs.org These simulations can help predict the permeation-enhancing efficacy of new, untested derivatives, saving significant time and resources in the lab. researchgate.net
For proteomics applications, a combination of quantum mechanics (QM) and molecular dynamics simulations can be used to model the collision-induced dissociation (CID) of derivatized peptides. anr.frepfl.ch Such simulations can explain how the presence of the this compound tag influences charge distribution and bond cleavage, leading to the observed fragmentation patterns. researchgate.netacs.org This theoretical understanding can aid in the development of new software algorithms for more reliable peptide and protein identification from mass spectrometry data. anr.fr
Table 2: Potential Computational Approaches for Future Research
| Research Area | Computational Method | Objective |
|---|---|---|
| Transdermal Drug Delivery | Atomistic Molecular Dynamics (MD) Simulations | To model the interaction of ester derivatives with skin lipid bilayers and predict permeation enhancement. nih.govnih.gov |
| Proteomics | Quantum Mechanics/Molecular Mechanics (QM/MM) | To understand the gas-phase fragmentation mechanisms of tagged peptides in mass spectrometry. researchgate.net |
| Rational Drug Design | Quantitative Structure–Activity Relationship (QSAR) | To predict the biological activity of novel derivatives based on their chemical structure. |
| Synthesis Planning | Ab initio Calculations | To predict reaction pathways and optimize synthetic conditions for new conjugates. aist.go.jp |
Applications in Interdisciplinary Chemical Biology Research
The unique properties of this compound make it an ideal tool for chemical biology, a field that uses chemical techniques to solve biological problems. Its future applications in this interdisciplinary area are vast and varied.
The compound's role as a versatile linker is particularly noteworthy. Its bifunctional nature allows it to be used in bioconjugation chemistry to link different molecules together, such as attaching a therapeutic agent to a targeting moiety like an antibody. This strategy is the foundation of antibody-drug conjugates (ADCs), a powerful class of anti-cancer agents.
Moreover, the ability to incorporate this compound and its derivatives into other structures, such as nucleoside analogs or fluorescent probes, opens up new avenues for studying cellular processes. These modified molecules can be used to track metabolic pathways, visualize cellular components, or probe protein-nucleic acid interactions. The broader field of noncanonical amino acids (ncAAs) provides a framework for how such modified molecules can be genetically encoded into proteins, offering a powerful method for site-specific protein engineering and functional studies. nih.gov
Future interdisciplinary research will likely see this compound integrated into more complex biological systems and used to develop sophisticated tools for diagnostics, therapeutics, and fundamental biological discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
